N-[(1Z)-3-[(2E)-2-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-1-(2-hydroxyphenyl)-3-oxoprop-1-en-2-yl]benzamide
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Overview
Description
N-[(Z)-1-{[2-(5,7-Dibromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]carbonyl}-2-(2-hydroxyphenyl)-1-ethenyl]benzamide is a complex organic compound featuring multiple functional groups, including indole, hydrazone, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-{[2-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]carbonyl}-2-(2-hydroxyphenyl)-1-ethenyl]benzamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions to form the indole core . Subsequent bromination of the indole ring introduces the dibromo substituents. The hydrazone formation is achieved by reacting the dibromoindole with hydrazine derivatives. Finally, the benzamide moiety is introduced through a coupling reaction with an appropriate benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-1-{[2-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]carbonyl}-2-(2-hydroxyphenyl)-1-ethenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The dibromo substituents on the indole ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized indole derivatives.
Scientific Research Applications
N-[(Z)-1-{[2-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]carbonyl}-2-(2-hydroxyphenyl)-1-ethenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific electronic, optical, or mechanical properties.
Properties
Molecular Formula |
C24H16Br2N4O4 |
---|---|
Molecular Weight |
584.2 g/mol |
IUPAC Name |
N-[(Z)-3-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)diazenyl]-1-(2-hydroxyphenyl)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C24H16Br2N4O4/c25-15-11-16-20(17(26)12-15)28-24(34)21(16)29-30-23(33)18(10-14-8-4-5-9-19(14)31)27-22(32)13-6-2-1-3-7-13/h1-12,28,31,34H,(H,27,32)/b18-10-,30-29? |
InChI Key |
GKLOQNSLMXJMFX-BEUROODTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2O)/C(=O)N=NC3=C(NC4=C3C=C(C=C4Br)Br)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2O)C(=O)N=NC3=C(NC4=C3C=C(C=C4Br)Br)O |
Origin of Product |
United States |
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